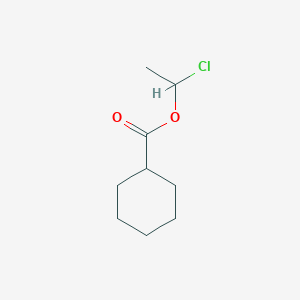![molecular formula C13H18N2O3 B2756318 N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide CAS No. 2094882-75-2](/img/structure/B2756318.png)
N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide, also known as MAFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. MAFP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating the endocannabinoid system and related pathways.
Mecanismo De Acción
N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide inhibits FAAH by irreversibly binding to the enzyme's active site, preventing it from breaking down endocannabinoids. This leads to increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce a range of physiological effects.
Biochemical and Physiological Effects:
N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. These effects are thought to be mediated by the activation of cannabinoid receptors by endocannabinoids such as anandamide and 2-AG.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide has several advantages as a research tool, including its high potency and selectivity for FAAH inhibition. However, it also has some limitations, including its irreversible binding to FAAH and its potential for off-target effects. Additionally, N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide is not suitable for use in vivo due to its poor pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research involving N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide. One area of interest is the development of more selective FAAH inhibitors that do not have off-target effects. Another area of interest is the investigation of the role of the endocannabinoid system in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide could be used to investigate the role of endocannabinoids in the regulation of immune function and inflammation.
Métodos De Síntesis
N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 2-furancarboxaldehyde with morpholine and propargyl bromide, followed by reduction with sodium borohydride. This method yields N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide with high purity and yield, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide has been used extensively in scientific research, particularly in the field of endocannabinoid pharmacology. It has been shown to inhibit FAAH activity in vitro and in vivo, leading to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This has been useful in investigating the role of the endocannabinoid system in a range of physiological processes, including pain, inflammation, appetite, and mood.
Propiedades
IUPAC Name |
N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-13(16)14-9-11-3-4-12(18-11)10-15-5-7-17-8-6-15/h2-4H,1,5-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAISLPUBOTMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(O1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

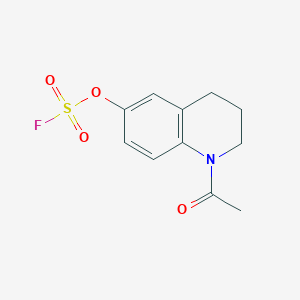
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2756237.png)
![2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B2756238.png)
![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2756239.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2756240.png)
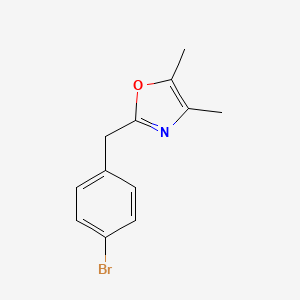

![[(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2756244.png)
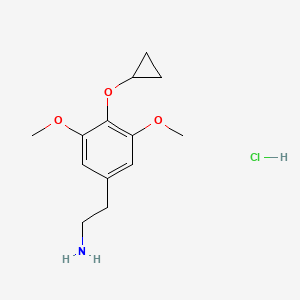
![N-methyl-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetamide hydrochloride](/img/structure/B2756249.png)
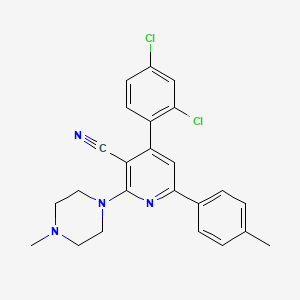
![3-[3-(3-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2756251.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2756252.png)
